

A Comparative Guide to the Specificity of CART(55-102)(rat) Effects

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Compound of Interest		
Compound Name:	CART(55-102)(rat)	
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Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators involved in a wide array of physiological processes. In the rat, the propeptide is processed into two primary active fragments, CART(55-102) and CART(62-102).[1][2] This guide provides a detailed comparison of the effects of **CART(55-102)(rat)**, focusing on its specificity, with supporting experimental data and comparisons to other relevant peptides.

Comparative Analysis of Biological Activities

The biological effects of **CART(55-102)(rat)** are diverse and often dose- and location-dependent within the central nervous system. The following table summarizes key quantitative data from various studies, comparing the effects of **CART(55-102)(rat)** with other CART fragments and relevant compounds.



Biological Effect	Peptide/C ompound	Dose/Con centration	Route of Administra tion	Experime ntal Model	Observed Effect	Reference
Locomotor Activity	CART(55- 102)(rat)	0.2-5.0 μ g/side	Intra- Ventral Tegmental Area (VTA)	Male Sprague- Dawley rats	Dose- dependent increase in locomotor and stereotypic activities.	[3]
CART(1- 26)(rat)	up to 2.5 μg	Intra-VTA	Male Sprague- Dawley rats	No significant change in distance traveled.	[3]	
Conditione d Place Preference (CPP)	CART(55- 102)(rat)	1.0 μ g/side	Intra-VTA	Male Sprague- Dawley rats	Produced significant CPP.	[3]
Amphetami ne	1.0 mg/kg	Intraperiton eal (i.p.)	Male Sprague- Dawley rats	Produced CPP.	[1]	
CART(55- 102)(rat)	4 μ g/side	Intra- Basolateral Amygdala (BLA)	Male Sprague- Dawley rats	Produced Conditione d Place Aversion (CPA).	[1]	_
Feeding Behavior	CART(55- 102)(rat)	2.0 μ g/5.0 μl	Intracerebr oventricula r (i.c.v.)	Rats	Inhibited food intake by 78%.	[3]
CART(55- 102)(rat)	Not specified	i.c.v.	Rats	Blocks neuropepti de Y-	[4][5]	



				induced feeding.		
Anxiety-like Behavior	CART(55- 102)(rat)	Not specified	i.c.v.	Mice and rats	Increased anxiety-like behavior in elevated plus maze and social interaction tests.	[2][5]
CART(62- 102)(rat)	Not specified	i.c.v.	Mice	No effect in the elevated plus-maze task.	[6]	
Nociceptio n	CART(55- 102)(rat)	0.1-0.3 nmol/rat	Intrathecal (i.t.)	Carrageen an-induced inflammatio n model (rats)	Significantl y decreased mechanical hyperalgesi a.	[7]
CART(62- 102)(rat)	0.1-1.0 nmol/rat	i.t.	Carrageen an-induced inflammatio n model (rats)	No antihyperal gesic effect.	[7]	
Cardiovasc ular Effects	Human CART(55- 102)	1 nmol	i.c.v.	Conscious rabbits	Increased mean arterial pressure by +5.0±2.6 mm Hg and renal sympatheti	[8]



					c nerve activity by +72.5±20.8 %.	
Receptor Binding Affinity	CART(55- 102)(rat)	K_i = 17.1 ± 4.2 pM	In vitro (AtT20 cells)	Competitio n binding assay with [125]- CART(61- 102)	High- affinity displaceme nt of radioligand	[9]
CART(62- 102)(rat)	K_d in 0.5 nM range	In vitro (PC12 cells)	Binding assay with ¹²⁵ I- CART(61- 102)	High- affinity binding.	[10]	

Experimental Protocols Intra-VTA and Intra-BLA Microinjections and Behavioral Analysis

- Animals: Male Sprague-Dawley rats were used for these experiments.[1][3]
- Surgery: Rats were anesthetized and stereotaxically implanted with guide cannulae aimed at the ventral tegmental area (VTA) or the basolateral amygdala (BLA). Animals were allowed to recover for at least 5 days post-surgery.
- Drug Administration: CART(55-102) was dissolved in sterile 0.9% saline. Microinjections
 were performed using a stainless-steel injector extending beyond the guide cannula.
- Locomotor Activity: Following microinjection, rats were placed in an open-field activity chamber. Locomotor activity was measured by the number of photobeam interruptions over a specified period.
- Conditioned Place Preference/Aversion: A three-phase CPP/CPA paradigm was used: preconditioning (baseline preference), conditioning, and post-conditioning (test). During



conditioning, animals received a microinjection of CART(55-102) or vehicle and were confined to one of two distinct compartments. On alternate days, they received the opposite treatment in the other compartment. The time spent in each compartment during the test phase was compared to baseline to determine preference or aversion.

Intracerebroventricular (i.c.v.) Administration and Feeding Studies

- Animals: Rats were used for feeding behavior studies.[3]
- Procedure: A guide cannula was surgically implanted into the lateral ventricle. Following recovery, CART(55-102) was injected through the cannula.
- Measurement: Food intake was measured at specific time points after the injection. For starvation-induced feeding, animals were fasted prior to the experiment.

In Vitro Receptor Binding Assays

- Cell Lines: AtT20 or PC12 cells, which endogenously express CART receptors, were utilized.
 [9][10]
- Radioligand Binding: A radiolabeled CART peptide, such as [1251]-CART(61-102), was incubated with the cells.
- Competition Assay: To determine the binding affinity of CART(55-102), competition
 experiments were performed by co-incubating the radioligand with increasing concentrations
 of unlabeled CART(55-102).
- Analysis: The concentration of the unlabeled peptide that inhibits 50% of the specific binding
 of the radioligand (IC₅₀) was determined and used to calculate the inhibitory constant (K_i).

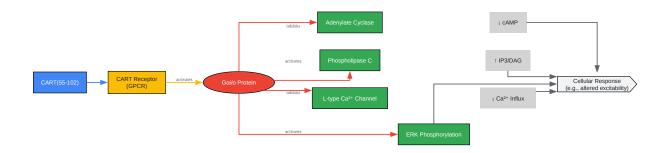
Signaling Pathways and Mechanisms of Action

The effects of CART(55-102) are mediated through complex signaling pathways, which can vary depending on the neuronal population and brain region.

G-Protein Coupled Receptor (GPCR) Signaling



Evidence suggests that CART peptides act via G-protein coupled receptors (GPCRs), often linked to inhibitory G-proteins (Gαi/o).[11][12] This is supported by findings that the effects of CART(55-102) can be blocked by pertussis toxin, an inhibitor of Gαi/o signaling.[11]



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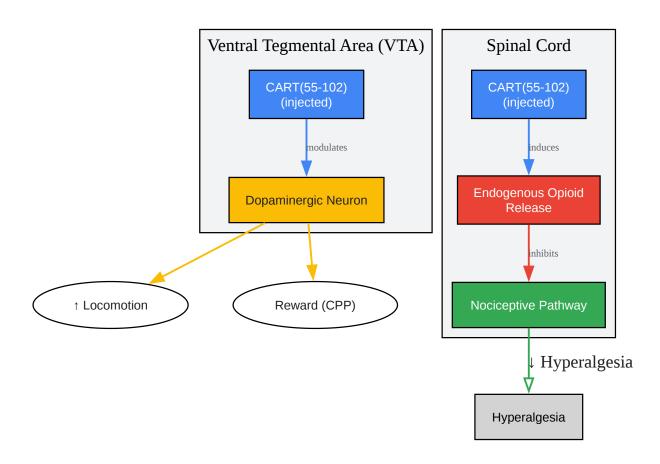
Proposed GPCR signaling pathway for CART(55-102).

Interaction with Dopaminergic and Opioid Systems

The psychostimulant-like effects of CART(55-102) are closely tied to the dopaminergic system. Intra-VTA administration of CART(55-102) increases locomotor activity, an effect that is attenuated by the dopamine D2 receptor antagonist haloperidol.[3] This suggests that CART(55-102) modulates dopaminergic transmission.

In the context of pain, the anti-hyperalgesic effects of CART(55-102) in inflammatory models can be blocked by opioid receptor antagonists, indicating an interaction with the endogenous opioid system.[7] However, binding assays have shown that CART fragments do not directly bind to mu or kappa opioid receptors.[7]





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Interaction of CART(55-102) with neurotransmitter systems.

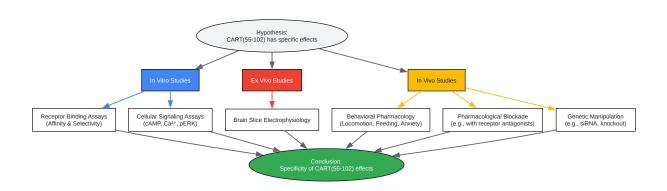
Receptor-Independent Mechanisms

Recent studies have proposed a unique, receptor-independent mechanism for CART(55-102) in spinal nociceptive transmission.[7] This hypothesis suggests that the N-terminal region of CART(55-102) may act as a dipeptidyl-peptidase 4 (DPP4) inhibitor, although direct inhibitory effects on DPP4 activity by CART(55-76) were not observed in one study.[7]

Experimental Workflow: Assessing Specificity

To rigorously assess the specificity of CART(55-102) effects, a multi-faceted experimental approach is necessary.





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Workflow for assessing the specificity of CART(55-102) effects.

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